molecular formula C17H16N2OS B15171578 4-[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methoxy]aniline CAS No. 945246-57-1

4-[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methoxy]aniline

Cat. No.: B15171578
CAS No.: 945246-57-1
M. Wt: 296.4 g/mol
InChI Key: YGQCIKVXSFTJKV-UHFFFAOYSA-N
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Description

4-[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methoxy]aniline is an organic compound featuring a thiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methoxy]aniline typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction.

    Methoxylation: The methoxy group is added through a nucleophilic substitution reaction using methanol and a suitable base.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the above synthetic routes. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting nitro groups to amines.

    Substitution: Nucleophilic aromatic substitution reactions can occur, especially at the positions ortho and para to the aniline group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium catalyst.

    Substitution: Sodium methoxide, methanol.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Methoxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methoxy]aniline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

The thiazole ring is known for its biological activity, including antimicrobial and anti-inflammatory properties .

Medicine

In medicine, derivatives of this compound are being investigated for their potential as therapeutic agents. The presence of the thiazole ring suggests possible applications in treating infections and inflammatory diseases .

Industry

Industrially, this compound can be used in the production of dyes, pigments, and other materials. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 4-[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methoxy]aniline involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can interact with active sites of enzymes, inhibiting their activity. This interaction can disrupt metabolic pathways, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methoxy]benzoic acid
  • 4-[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methoxy]phenol

Uniqueness

Compared to similar compounds, 4-[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methoxy]aniline is unique due to the presence of the aniline group, which can participate in a wider range of chemical reactions. This makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

945246-57-1

Molecular Formula

C17H16N2OS

Molecular Weight

296.4 g/mol

IUPAC Name

4-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methoxy]aniline

InChI

InChI=1S/C17H16N2OS/c1-12-16(11-20-15-9-7-14(18)8-10-15)21-17(19-12)13-5-3-2-4-6-13/h2-10H,11,18H2,1H3

InChI Key

YGQCIKVXSFTJKV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)COC3=CC=C(C=C3)N

Origin of Product

United States

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